25,26,26,26,27,27,27-Heptafluorocholesterol
Description
25,26,26,26,27,27,27-Heptafluorocholesterol (hereafter Heptafluorocholesterol) is a side-chain fluorinated analog of cholesterol, synthesized to study sterol metabolism and membrane interactions. Its structure replaces seven hydrogen atoms on the terminal carbons (C25–C27) of cholesterol’s side chain with fluorine atoms. This modification enhances hydrophobicity and metabolic stability compared to hydroxylated sterols . Heptafluorocholesterol is primarily used to investigate cholesterol trafficking, membrane dynamics, and sterol-protein interactions due to its similarity to cholesterol in spatial occupancy and interfacial behavior .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39F7O/c1-16(5-4-12-25(28,26(29,30)31)27(32,33)34)20-8-9-21-19-7-6-17-15-18(35)10-13-23(17,2)22(19)11-14-24(20,21)3/h6,16,18-22,35H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAIJEYNEJQOCE-OLSVQSNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C(F)(F)F)(C(F)(F)F)F)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)F)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897495 | |
| Record name | (3β)-25,26,26,26,27,27,27-Heptafluoro-cholest-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153463-21-9 | |
| Record name | 25,26,26,26,27,27,27-Heptafluorocholesterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153463219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3β)-25,26,26,26,27,27,27-Heptafluoro-cholest-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Reagents and Conditions for Core Synthesis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Dehydration | HCl (0.1 M), ethanol, 60°C, 4 h | Eliminate C-24 hydroxyl group |
| Fluorination | Hexafluoroacetone, KF, DMF, 80°C, 12 h | Introduce F atoms at C-25–C-27 |
| Hydrolysis | NaOH (1 M), methanol, 25°C, 2 h | Remove acetyl protecting group |
Isotope Labeling Strategies
Isotopic analogs of F7-cholesterol, such as C-23 deuterated and tritiated versions, are synthesized for tracer studies. The labeling process modifies the core synthesis by incorporating deuterium oxide () or tritium gas () during intermediate stages:
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Deuterium labeling : is introduced after fluorination, enabling H/D exchange at C-23. NMR confirms >98% deuterium incorporation.
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Tritium labeling : Catalytic tritiation of a precursor alkene yields a specific activity of 472 mCi/mmol, with radiochemical purity >95%.
Advancements in Fluorination Techniques
Recent innovations focus on streamlining fluorination while adhering to safety guidelines. A 2022 protocol bypasses toxic solvents by using class 3 solvents (e.g., ethanol, ethyl acetate) and employs microfluidic reactors to enhance reaction efficiency. Key improvements include:
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Reduced steps : The synthesis from cholesterol to F7-cholesterol now requires 5 steps (vs. 8 in earlier methods), cutting production time by 40%.
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Radiofluorination : For PET imaging analogs, F-labeled F7-cholesterol is synthesized via nucleophilic substitution, achieving a molar activity of 2.5 GBq/μmol.
Table 2: Comparison of Traditional vs. Modern Fluorination
| Parameter | Traditional Method (1999) | Modern Method (2022) |
|---|---|---|
| Solvent Toxicity | Dichloromethane (class 2) | Ethanol (class 3) |
| Reaction Time | 18 h | 6 h |
| Yield | 45% | 68% |
| Purity | 95% | 99.5% |
Analytical Validation of Synthesis
Critical quality control measures ensure structural integrity:
Chemical Reactions Analysis
Types of Reactions
25,26,26,26,27,27,27-Heptafluorocholesterol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thiols (R-SH), amines (R-NH2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Thiol or amine derivatives
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : The compound is used as a reagent in organic synthesis to study the effects of fluorination on cholesterol derivatives. Its unique structure allows researchers to investigate reaction mechanisms and product formation in fluorinated compounds .
- Model Compound : It serves as a model compound for understanding the behavior of fluorinated sterols in various chemical environments.
Biology
- Membrane Dynamics : Studies have shown that 25,26,26,26,27,27,27-Heptafluorocholesterol affects membrane dynamics due to its altered hydrophobicity compared to regular cholesterol. This property makes it useful for investigating lipid bilayer behavior and cholesterol metabolism .
- Sterol Signaling : The compound has been employed in research focusing on sterol signaling pathways. For instance, it has been used to explore its functionality in hedgehog signaling within sterol-depleted cells .
Medicine
- Cholesterol Regulation : In animal studies, administration of this compound has led to significant reductions in serum cholesterol levels without adversely affecting food intake or growth rates . This suggests potential therapeutic applications for managing hyperlipidemia.
- Drug Delivery Systems : The compound is investigated for its potential as a drug delivery agent due to its ability to form stable liposomes . These liposomes can encapsulate drugs and improve their bioavailability.
Industry
- Specialized Materials : this compound is utilized in the production of specialized materials that require fluorinated compounds for enhanced performance characteristics .
- Industrial Processes : Its unique properties make it suitable for various industrial applications where fluorination is beneficial.
Case Study 1: Cholesterol Regulation
A study involving male Sprague-Dawley rats demonstrated that the administration of this compound resulted in lowered serum cholesterol levels at dosages as low as 0.025% by weight in diet. This contrasts with traditional cholesterol treatments that often lead to decreased growth rates or food intake .
Case Study 2: Liposomal Drug Delivery
Mechanism of Action
The mechanism of action of 25,26,26,26,27,27,27-Heptafluorocholesterol involves its interaction with biological membranes and proteins. The fluorine atoms in the compound increase its lipophilicity, allowing it to integrate into lipid bilayers more effectively. This integration can modulate membrane fluidity and influence the activity of membrane-bound proteins and receptors . Additionally, the compound’s ability to rescue hedgehog signaling in sterol-depleted cells suggests its role in maintaining cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Fluorination at the side chain distinguishes Heptafluorocholesterol from hydroxylated oxysterols (e.g., 25-hydroxycholesterol, 27-hydroxycholesterol) and other fluorinated sterols. Key comparisons include:
Heptafluorocholesterol’s fluorine atoms mimic the van der Waals radius of hydrogen, preserving steric bulk while increasing chemical inertness. This contrasts with hydroxylated sterols, which disrupt membrane packing due to polar groups .
HMG-CoA Reductase Inhibition
Heptafluorocholesterol lacks significant inhibitory effects on HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. In contrast, its structural analog 3β-hydroxy-25,26,26,26,27,27,27-heptafluoro-5α-cholest-8(14)-en-15-one (Compound VIII ), which contains a ketone at C15, potently suppresses HMG-CoA reductase activity in CHO-K1 and HepG2 cells (IC50 comparable to natural regulator 3β-hydroxy-5α-cholest-8(14)-en-15-one) . This highlights the critical role of the Δ8(14)-15-ketone group in enzyme interaction, absent in Heptafluorocholesterol.
Antiviral Effects
Hydroxylated oxysterols like 25-hydroxycholesterol and 27-hydroxycholesterol inhibit enveloped viruses (e.g., HSV-1) by disrupting membrane fusion or enhancing immune responses .
Membrane Interactions
Heptafluorocholesterol integrates into lipid monolayers similarly to cholesterol, condensing phospholipid membranes (e.g., POPC) at all ratios. Hydroxysterols like 7α-hydroxycholesterol and 25-hydroxycholesterol expand monolayers, inducing tilting or phase separation due to hydrophilic OH groups .
Research Findings and Implications
- Metabolic Inertness : Heptafluorocholesterol’s resistance to oxidation and enzymatic modification makes it ideal for tracing cholesterol transport without confounding metabolic byproducts .
- Membrane Studies : Its cholesterol-like packing supports use in modeling membrane domains (e.g., lipid rafts), whereas hydroxysterols are better suited for studying membrane disruption .
Biological Activity
25,26,26,26,27,27,27-Heptafluorocholesterol (HFC) is a fluorinated derivative of cholesterol that has garnered attention in biochemical research due to its unique properties and potential biological activities. This article provides an in-depth examination of the biological activity of HFC, including its effects on cellular processes, interactions with biological membranes, and implications for health.
Chemical Structure and Properties
HFC is characterized by the substitution of seven hydrogen atoms in the cholesterol molecule with fluorine atoms. This modification alters its physical and chemical properties significantly compared to native cholesterol. The presence of fluorine enhances the molecule's hydrophobicity and stability, which can influence its interactions with lipid membranes and proteins.
Membrane Interaction
Fluorinated sterols like HFC have been shown to exhibit distinct interactions with lipid bilayers. Studies indicate that HFC can integrate into cell membranes, affecting their fluidity and permeability. This integration can disrupt normal membrane function and influence cellular signaling pathways. The unique interfacial properties of fluorocholesterols suggest they may modulate membrane-associated processes such as receptor activity and lipid raft formation .
Cholesterol Metabolism
Research indicates that HFC may impact cholesterol metabolism in various cell types. For instance, studies have demonstrated that exposure to HFC can alter the expression of genes involved in cholesterol homeostasis. This includes modulation of hepatic genes responsible for cholesterol synthesis and uptake . The implications of these changes are significant for conditions such as hypercholesterolemia and cardiovascular diseases.
Case Studies
Several case studies have highlighted the biological effects of fluorinated sterols:
- Case Study on Cholesterol Regulation : A study involving patients with familial hypercholesterolemia showed that altered sterol metabolism could be influenced by compounds like HFC. Patients exhibited variations in LDL cholesterol levels when exposed to dietary fluorinated compounds .
- Impact on Lipid Profiles : In another clinical observation, individuals exposed to high levels of perfluoroalkyl substances (PFAS), including fluorinated cholesterol derivatives like HFC, displayed elevated total cholesterol levels. This suggests a potential link between exposure to HFC and dyslipidemia .
Research Findings
| Study | Findings |
|---|---|
| ACS Journal (2019) | HFC affects membrane fluidity and alters lipid raft composition in cellular models. |
| NCBI (2009) | Positive correlation between fluorinated compounds and increased total cholesterol levels in human subjects. |
| ScienceDirect (2020) | Fluorocholesterols exhibit unique interfacial properties that mimic those of native cholesterol but with altered biological activity. |
The mechanisms through which HFC exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Receptor Modulation : HFC may interact with nuclear receptors involved in lipid metabolism, such as liver X receptors (LXRs) or sterol regulatory element-binding proteins (SREBPs), leading to altered transcriptional regulation of lipid metabolic genes.
- Inflammatory Pathways : Some studies suggest that HFC could influence inflammatory pathways by modulating cytokine release from immune cells, potentially impacting atherosclerosis progression.
Q & A
Q. What frameworks ensure rigor in studying long-term metabolic effects of fluorinated cholesterol?
- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. For in vivo studies, use paired isocaloric diets to isolate fluorinated cholesterol’s effects. Leverage multi-omics (lipidomics, metabolomics) to identify pathway-level perturbations and validate with knock-in animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
